4-((Trimethylsilyl)ethynyl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

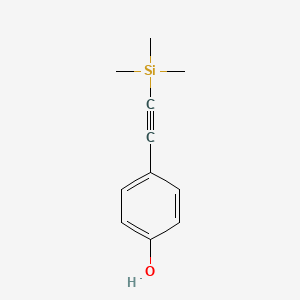

Structure

3D Structure

Properties

IUPAC Name |

4-(2-trimethylsilylethynyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14OSi/c1-13(2,3)9-8-10-4-6-11(12)7-5-10/h4-7,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCOHQMFWLBOIHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80444327 | |

| Record name | 4-((Trimethylsilyl)ethynyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88075-18-7 | |

| Record name | 4-((Trimethylsilyl)ethynyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-((trimethylsilyl)ethynyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((trimethylsilyl)ethynyl)phenol is a bifunctional organic compound that has garnered interest in the fields of organic synthesis and medicinal chemistry. Its structure, incorporating a protected terminal alkyne and a phenolic hydroxyl group, makes it a versatile building block for the construction of more complex molecules. The trimethylsilyl (TMS) group serves as a removable protecting group for the ethynyl functionality, allowing for selective reactions at either the phenolic or the alkynyl end of the molecule. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its utility for researchers in drug discovery and development.

Chemical and Physical Properties

This compound is a white to light yellow solid at room temperature.[1] Its fundamental properties are summarized in the table below, compiled from various sources.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄OSi | [1][2][3] |

| Molecular Weight | 190.31 g/mol | [2][3] |

| CAS Number | 88075-18-7 | [1][2] |

| Melting Point | 68 °C | [2] |

| Boiling Point (Predicted) | 251.7 ± 32.0 °C | [2] |

| Density (Predicted) | 1.01 ± 0.1 g/cm³ | [2] |

| pKa (Predicted) | 9.26 ± 0.26 | [1] |

| Physical Form | Solid | [1] |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [1][2] |

Spectral Data

The structural features of this compound have been well-characterized by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR data provide detailed information about the molecular structure.

| ¹H-NMR (500 MHz, CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 7.37 | d | 8.8 | 2H, Ar-H | |

| 6.76 | d | 8.8 | 2H, Ar-H | |

| 4.92 | brs | - | 1H, Ar-OH | |

| 0.24 | s | - | 9H, -Si(CH₃)₃ |

| ¹³C-NMR (75 MHz, CDCl₃) | Chemical Shift (δ, ppm) |

| 155.76 | |

| 133.69 | |

| 115.49 | |

| 115.31 | |

| 105.02 | |

| 92.50 | |

| 0.05 |

Source:[2]

Infrared (IR) Spectroscopy

-

A broad O-H stretching band for the phenolic hydroxyl group, typically in the region of 3200-3600 cm⁻¹.

-

A C≡C stretching band for the alkyne, which for TMS-protected alkynes is often observed around 2150-2160 cm⁻¹.[4]

-

Strong Si-C stretching bands for the trimethylsilyl group, typically around 1250 cm⁻¹ and 840 cm⁻¹.

-

Aromatic C-H and C=C stretching bands in their characteristic regions.

Mass Spectrometry (MS)

GC-MS data for this compound is available, though a detailed fragmentation pattern is not fully elucidated in the provided search results.[3] Based on the structure, key fragmentation patterns in electron ionization (EI) mass spectrometry would be expected to include:

-

The molecular ion peak (M⁺) at m/z 190.

-

Loss of a methyl group ([M-15]⁺) from the trimethylsilyl group to give a stable ion at m/z 175.

-

A prominent peak corresponding to the trimethylsilyl cation ([Si(CH₃)₃]⁺) at m/z 73.[5]

-

Fragmentation of the aromatic ring, potentially leading to ions such as the phenyl cation (m/z 77) or fragments arising from the cleavage of the C-O bond.[6]

Synthesis

The most common and well-documented method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[2] An alternative, though less detailed, approach involves the silylation of 4-ethynylphenol.

Sonogashira Coupling of 4-Iodophenol and Trimethylsilylacetylene

This method provides a high-yielding and straightforward route to the target compound.

Experimental Protocol:

-

Materials:

-

4-Iodophenol

-

Trimethylsilylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous toluene

-

Ethyl acetate (EtOAc)

-

Hexane

-

-

Procedure:

-

Dissolve 4-iodophenol (1 equivalent) in anhydrous toluene.

-

To this solution, sequentially add PdCl₂(PPh₃)₂ (0.03 equivalents), CuI (0.1 equivalents), and DIPEA (1 equivalent).

-

Add trimethylsilylacetylene (1 equivalent) to the reaction mixture.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Upon completion, remove the solvent by evaporation.

-

Purify the residue by column chromatography on silica gel, eluting with a mixture of ethyl acetate and hexane (e.g., 1:10 v/v), to afford this compound as a brown oil. The reported yield is quantitative.[2]

-

Reactivity and Synthetic Applications

The dual functionality of this compound allows for a range of chemical transformations, making it a valuable intermediate in multi-step syntheses.

Reactions at the Phenolic Hydroxyl Group

The phenolic hydroxyl group can undergo typical reactions of phenols, such as etherification and esterification, while the TMS-protected alkyne remains intact. This allows for the introduction of various functionalities at the phenolic position before further manipulation of the alkyne.

Reactions at the Ethynyl Group

The trimethylsilyl group is a versatile protecting group for the terminal alkyne.

The TMS group can be readily removed to generate the terminal alkyne, 4-ethynylphenol. This is typically achieved under mild basic or fluoride-mediated conditions.

Experimental Protocol (using Tetrabutylammonium Fluoride - TBAF):

-

Materials:

-

This compound

-

Tetrabutylammonium fluoride (TBAF) solution (e.g., 1 M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

-

Procedure:

-

Dissolve this compound in anhydrous THF.

-

Add a solution of TBAF (typically 1.1-1.5 equivalents) dropwise at room temperature or 0°C.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup typically involves quenching the reaction with water or a mild acid, followed by extraction with an organic solvent. Purification can be achieved by column chromatography.[7][8]

-

Once deprotected to 4-ethynylphenol, the terminal alkyne is available for further Sonogashira coupling reactions with various aryl or vinyl halides. This allows for the extension of the molecular framework and the synthesis of a wide range of diarylacetylene derivatives. The general conditions for Sonogashira couplings, involving a palladium catalyst, a copper co-catalyst, and a base, are applicable here.[1][9][10]

Cycloaddition Reactions

The ethynyl group, either in its protected or deprotected form, can participate in cycloaddition reactions. Of particular importance are 1,3-dipolar cycloadditions, which provide a powerful tool for the synthesis of five-membered heterocyclic rings. For instance, the reaction of an alkyne with an azide (the Huisgen cycloaddition) yields a triazole, a common motif in medicinal chemistry.[11][12] While specific examples with this compound were not found in the provided search results, its derivatives are expected to undergo such transformations.

Applications in Drug Discovery and Materials Science

While specific biological activity data for this compound itself is not widely reported, its structural motifs are present in a variety of biologically active molecules and advanced materials.

-

Building Block for Bioactive Molecules: The phenol and ethynyl moieties are common pharmacophores. Phenols are known to interact with a variety of biological targets, and the rigid alkyne linker can be used to position other functional groups in a defined orientation for optimal binding to a receptor or enzyme active site. For example, derivatives of this compound could be explored as precursors for:

-

Kinase Inhibitors: Many kinase inhibitors feature a substituted aromatic core, and the ethynylphenol scaffold could be elaborated to target specific kinases.[13][14]

-

Estrogen Receptor Modulators: The phenolic hydroxyl group is a key feature for binding to the estrogen receptor, and the overall shape and functionality of molecules derived from this scaffold could be tailored for selective modulation of this receptor.[15][16]

-

-

Precursor for Organic Electronic Materials: The rigid, conjugated structure that can be built from this compound makes it a potential precursor for the synthesis of organic materials with interesting electronic and photophysical properties, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics.

Safety Information

This compound should be handled with appropriate safety precautions. It is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[17]

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its well-defined chemical properties, straightforward synthesis, and the orthogonal reactivity of its two functional groups provide chemists with a powerful tool for the construction of complex molecular architectures. Its potential for derivatization into a wide array of compounds makes it a molecule of significant interest for researchers in drug discovery, materials science, and other areas of chemical research. Further exploration of the biological activities of its derivatives is a promising avenue for future research.

References

- 1. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 2. This compound CAS#: 88075-18-7 [m.chemicalbook.com]

- 3. This compound | C11H14OSi | CID 10750210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. benchchem.com [benchchem.com]

- 8. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Trimethylsilyl-directed 1,3-dipolar cycloaddition reactions in the solid-phase synthesis of 1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 13. mdpi.com [mdpi.com]

- 14. Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development of subtype-selective estrogen receptor modulators using the bis(4-hydroxyphenyl)silanol core as a stable isostere of bis(4-hydroxyphenyl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 16. communities.springernature.com [communities.springernature.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 4-((trimethylsilyl)ethynyl)phenol (CAS 88075-18-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-((trimethylsilyl)ethynyl)phenol, a versatile bifunctional building block crucial in organic synthesis, particularly in the fields of medicinal chemistry and materials science. This document outlines its chemical and physical properties, safety information, detailed experimental protocols for its synthesis and subsequent reactions, and its applications as a synthetic intermediate.

Chemical and Physical Properties

This compound is a solid organic compound that features both a phenolic hydroxyl group and a trimethylsilyl-protected ethynyl group.[1] These functional groups make it a valuable precursor for a variety of chemical transformations.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 88075-18-7 | [1][2][3] |

| Molecular Formula | C₁₁H₁₄OSi | [1][3] |

| Molecular Weight | 190.32 g/mol | [2][3] |

| IUPAC Name | This compound | [3] |

| Appearance | Solid | [2] |

| Purity | Typically ≥95% | [2][3] |

| Boiling Point (Predicted) | 251.7 ± 32.0 °C | |

| Density (Predicted) | 1.01 ± 0.1 g/cm³ | |

| pKa (Predicted) | 9.26 ± 0.26 | [4] |

| Storage Temperature | 2-8°C under an inert atmosphere | [2] |

Safety and Handling

This compound is classified as a warning-level hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Table 2: Hazard and Precautionary Statements

| Category | Statement | Source(s) |

| Signal Word | Warning | [2] |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [2][5] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |

Experimental Protocols

The utility of this compound lies in its synthesis and subsequent reactions. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, which can be selectively removed to participate in further coupling reactions.

Synthesis of this compound via Sonogashira Coupling

A common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction between 4-iodophenol and trimethylsilylacetylene.[2]

Experimental Protocol:

-

Reaction Setup: Dissolve 4-iodophenol (1.0 eq., e.g., 2 g, 9.09 mmol) in anhydrous toluene (20 mL) in a suitable reaction flask under an inert atmosphere.

-

Catalyst and Reagent Addition: To this solution, sequentially add bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 eq., 191.4 mg, 0.27 mmol), copper(I) iodide (CuI, 0.1 eq., 172.8 mg, 0.909 mmol), and N,N-diisopropylethylamine (DIPEA, 1.0 eq., 1.58 mL, 9.09 mmol).

-

Substrate Addition: Add trimethylsilylacetylene (1.0 eq., 1.28 mL, 9.09 mmol) to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours.

-

Workup and Purification: Upon completion, remove the solvent by rotary evaporation. Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane = 1:10) to yield the product as a brown oil (quantitative yield reported).[2]

-

Characterization: The structure can be confirmed by ¹H and ¹³C NMR spectroscopy.[2]

-

¹H-NMR (500 MHz, CDCl₃): δ 7.37 (d, J = 8.8 Hz, 2H, Ar-H), 6.76 (d, J = 8.8 Hz, 2H, Ar-H), 4.92 (s, 1H, Ar-OH), 0.24 (s, 9H, -Si(CH₃)₃).

-

¹³C-NMR (75 MHz, CDCl₃): δ 155.76, 133.69, 115.49, 115.31, 105.02, 92.50, 0.05.

-

Deprotection to form 4-ethynylphenol

The trimethylsilyl group can be readily removed to yield the terminal alkyne, 4-ethynylphenol, which is a key intermediate for click chemistry. A common method for this deprotection is treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF), or with a base like potassium carbonate in methanol.

General Experimental Protocol (using K₂CO₃/MeOH):

-

Reaction Setup: Dissolve this compound (1.0 eq.) in methanol.

-

Reagent Addition: Add a catalytic amount of potassium carbonate (K₂CO₃).

-

Reaction Conditions: Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Purification: Once the starting material is consumed, neutralize the reaction with a mild acid, and extract the product with an organic solvent. The solvent is then removed under reduced pressure to yield 4-ethynylphenol.

Application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The deprotected product, 4-ethynylphenol, is an excellent substrate for "click chemistry," specifically the CuAAC reaction, to form 1,2,3-triazoles. This reaction is widely used in drug discovery, bioconjugation, and materials science due to its high efficiency and bioorthogonality.

General Experimental Protocol for CuAAC:

-

Reaction Setup: Dissolve 4-ethynylphenol (1.0 eq.) and an organic azide (1.0 eq.) in a suitable solvent system (e.g., a mixture of tert-butanol and water).

-

Catalyst Generation: In separate vials, prepare solutions of a copper(II) salt (e.g., CuSO₄·5H₂O, 0.1 eq.) in water and a reducing agent (e.g., sodium ascorbate, 0.2 eq.) in water.

-

Reaction Initiation: Add the sodium ascorbate solution to the main reaction mixture, followed by the copper(II) sulfate solution. The in situ reduction of Cu(II) to the active Cu(I) catalyst initiates the reaction. A copper-chelating ligand like THPTA is often used in bioconjugation to improve reaction rates and protect biological molecules.

-

Reaction Conditions: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC or LC-MS.

-

Workup and Purification: Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired 1,2,3-triazole.

Applications in Research and Drug Development

While there is limited information on the direct biological activity of this compound, its significance lies in its role as a versatile synthetic intermediate.

-

Medicinal Chemistry: The ability to undergo click chemistry makes this molecule and its deprotected form highly valuable for the synthesis of compound libraries for high-throughput screening. The resulting triazole ring is a known pharmacophore that can act as a stable linker or participate in biological interactions. The phenolic hydroxyl group provides an additional site for modification, allowing for the creation of diverse molecular architectures.

-

Bioconjugation: The ethynyl group can be used to label biomolecules, such as proteins and nucleic acids, that have been functionalized with an azide group. This enables their detection, purification, and study.

-

Materials Science: The rigid, linear structure of the ethynylphenol core makes it a useful component in the synthesis of polymers, liquid crystals, and other organic materials with specific electronic or optical properties.

References

Synthesis of 4-((trimethylsilyl)ethynyl)phenol from 4-iodophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-((trimethylsilyl)ethynyl)phenol from 4-iodophenol via a Sonogashira coupling reaction. This key synthetic transformation is crucial for the introduction of a protected ethynyl functionality onto a phenolic scaffold, a common structural motif in medicinal chemistry and materials science. This document outlines the reaction parameters, a detailed experimental protocol, and characterization data.

Reaction Overview

The synthesis is achieved through a palladium- and copper-catalyzed cross-coupling reaction between 4-iodophenol and trimethylsilylacetylene. This reaction, a variation of the Sonogashira coupling, is a robust and high-yielding method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[1]

The overall reaction scheme is as follows:

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| 4-Iodophenol | 1.0 eq. | [2] |

| Trimethylsilylacetylene | 1.0 eq. | [2] |

| Catalysts | ||

| Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) | 0.03 eq. | [2] |

| Copper(I) iodide (CuI) | 0.1 eq. | [2] |

| Base | ||

| N,N-Diisopropylethylamine (DIPEA) | 1.0 eq. | [2] |

| Solvent | Anhydrous Toluene | [2] |

| Reaction Conditions | ||

| Temperature | Room Temperature | [2] |

| Time | 24 hours | [2] |

| Product Yield | Quantitative (1.73 g from 2 g of 4-iodophenol) | [2] |

Detailed Experimental Protocol

This protocol is based on a reported literature procedure.[2]

Materials:

-

4-Iodophenol (2 g, 9.09 mmol, 1 equiv)

-

Trimethylsilylacetylene (1.28 mL, 9.09 mmol, 1 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (191.4 mg, 0.27 mmol, 0.03 eq.)

-

Copper(I) iodide (CuI) (172.8 mg, 0.909 mmol, 0.1 eq.)

-

N,N-Diisopropylethylamine (DIPEA) (1.58 mL, 9.09 mmol, 1 eq.)

-

Anhydrous Toluene (20 mL)

-

Ethyl acetate (for column chromatography)

-

Hexane (for column chromatography)

-

Silica gel for column chromatography

Procedure:

-

To a clean, dry flask, add 4-iodophenol (2 g, 9.09 mmol).

-

Dissolve the 4-iodophenol in 20 mL of anhydrous toluene.

-

To this solution, sequentially add bis(triphenylphosphine)palladium(II) dichloride (191.4 mg, 0.27 mmol), copper(I) iodide (172.8 mg, 0.909 mmol), and N,N-diisopropylethylamine (1.58 mL, 9.09 mmol).

-

Finally, add trimethylsilylacetylene (1.28 mL, 9.09 mmol) to the reaction mixture.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Upon completion of the reaction, remove the solvent by rotary evaporation.

-

Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and hexane (1:10) as the eluent.

-

The final product, this compound, is obtained as a brown oil (1.73 g, quantitative yield).[2]

Product Characterization

The structure of the synthesized this compound was confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

| ¹H-NMR (500 MHz, CDCl₃) | ¹³C-NMR (75 MHz, CDCl₃) |

| δ 7.37 (d, J = 8.8 Hz, 2H, Ar-H) | δ 155.76 |

| δ 6.76 (d, J = 8.8 Hz, 2H, Ar-H) | δ 133.69 |

| δ 4.92 (brs, 1H, Ar-OH) | δ 115.49 |

| δ 0.24 (s, 9H, -Si(CH₃)₃) | δ 115.31 |

| δ 105.02 | |

| δ 92.50 | |

| δ 0.05 |

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for the synthesis and the catalytic cycle of the Sonogashira coupling.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Simplified catalytic cycle for the Sonogashira coupling reaction.

References

An In-depth Technical Guide to 4-((trimethylsilyl)ethynyl)phenol

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-((trimethylsilyl)ethynyl)phenol, including its molecular formula and weight. It also details a common experimental protocol for its synthesis via Sonogashira coupling, a cornerstone reaction in modern organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties and Identifiers

This compound is a bifunctional organic compound containing both a phenol and a trimethylsilyl-protected alkyne group. These functional groups make it a valuable building block in the synthesis of more complex molecules. The key quantitative data for this compound are summarized below.

| Property | Value |

| Molecular Formula | C₁₁H₁₄OSi[1] |

| Molecular Weight | 190.31 g/mol [1] |

| Monoisotopic Mass | 190.081391600 Da[2] |

| CAS Number | 88075-18-7[1][3] |

| Melting Point | 68 °C[1] |

| Boiling Point | 251.7±32.0 °C (Predicted)[1] |

| pKa | 9.26±0.26 (Predicted)[4][1] |

| Density | 1.01±0.1 g/cm³ (Predicted)[1] |

| Physical Form | Solid[1] |

Synthesis via Sonogashira Coupling

The synthesis of this compound is commonly achieved through a Sonogashira reaction, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[5][6][7] This method is highly efficient and tolerates a wide range of functional groups.[8]

The following procedure describes the synthesis of this compound from 4-iodophenol and trimethylsilylacetylene.[1]

Materials:

-

4-iodophenol (1.0 equiv)

-

Trimethylsilylacetylene (1.0 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv)

-

Copper(I) iodide (CuI) (0.1 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (1.0 equiv)

-

Anhydrous toluene

-

Ethyl acetate (EtOAc)

-

Hexane

Procedure:

-

Dissolve 4-iodophenol (1 equiv, e.g., 2 g, 9.09 mmol) in anhydrous toluene (20 mL) in a suitable reaction vessel.[1]

-

Sequentially add PdCl₂(PPh₃)₂ (0.03 equiv, 191.4 mg, 0.27 mmol), copper(I) iodide (0.1 equiv, 172.8 mg, 0.909 mmol), and N,N-diisopropylethylamine (1.0 equiv, 1.58 mL, 9.09 mmol) to the solution.[1]

-

Add trimethylsilylacetylene (1.0 equiv, 1.28 mL, 9.09 mmol) to the reaction mixture.[1]

-

Stir the reaction mixture at room temperature for 24 hours.[1]

-

Upon completion, remove the solvent by evaporation.[1]

-

Purify the residue using column chromatography with an eluent of ethyl acetate/hexane (1:10) to yield the final product, this compound, as a brown oil (1.73 g, quantitative yield).[1]

Product Characterization: The structure of the synthesized product was confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

-

¹H-NMR (500 MHz, CDCl₃): δ 7.37 (d, J = 8.8 Hz, 2H, Ar-H), 6.76 (d, J = 8.8 Hz, 2H, Ar-H), 4.92 (brs, 1H, Ar-OH), 0.24 (s, 9H, -Si(CH₃)₃).[1]

-

¹³C-NMR (75 MHz, CDCl₃): δ 155.76, 133.69, 115.49, 115.31, 105.02, 92.50, 0.05.[1]

Caption: Workflow for the synthesis of this compound.

Logical Framework for Synthesis

The synthesis described above is a practical application of the Sonogashira coupling reaction. The logical relationship between the components and the process is illustrated in the diagram below. The process begins with the starting materials, an aryl halide (4-iodophenol) and a terminal alkyne (trimethylsilylacetylene). In the presence of a palladium catalyst, a copper co-catalyst, and a base, these reactants undergo a cross-coupling reaction to form a new carbon-carbon bond, yielding the desired product.

References

- 1. This compound CAS#: 88075-18-7 [m.chemicalbook.com]

- 2. This compound | C11H14OSi | CID 10750210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-[2-(Trimethylsilyl)ethynyl]-phenol 95% | CAS: 88075-18-7 | AChemBlock [achemblock.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. synarchive.com [synarchive.com]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. jk-sci.com [jk-sci.com]

A Technical Guide to 4-((trimethylsilyl)ethynyl)phenol: Structure, Synthesis, and Properties

Abstract: This document provides a comprehensive technical overview of 4-((trimethylsilyl)ethynyl)phenol, a key bifunctional molecule utilized in organic synthesis and materials science. It details the compound's nomenclature, physicochemical properties, and spectral characteristics. A complete experimental protocol for its synthesis via Sonogashira coupling is presented, alongside a workflow visualization. This guide is intended for researchers, chemists, and professionals in drug development seeking detailed information on this versatile chemical building block.

Structure and Nomenclature

This compound is an organic compound featuring a phenol group linked at the para position to a trimethylsilyl (TMS) protected ethynyl group. The TMS group serves as a common protecting group for the terminal alkyne, preventing its participation in undesired reactions while allowing for selective deprotection and subsequent coupling reactions. Its structure is foundational to its utility as a building block in the synthesis of more complex molecules.

An In-depth Technical Guide to the Physical Properties of 4-((trimethylsilyl)ethynyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-((trimethylsilyl)ethynyl)phenol, a versatile building block in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development who require detailed data for experimental design and implementation.

Core Physical and Chemical Properties

This compound, with the CAS number 88075-18-7, is a solid compound at room temperature.[1] Its molecular formula is C₁₁H₁₄OSi, and it has a molecular weight of approximately 190.31 g/mol .[1][2][3]

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄OSi | [1][2] |

| Molecular Weight | 190.31 g/mol | [1][2][3] |

| CAS Number | 88075-18-7 | [1][2] |

| Physical Form | Solid | [1] |

| Boiling Point (Predicted) | 251.7 ± 32.0 °C | [1] |

| Density (Predicted) | 1.01 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 9.26 ± 0.26 | [1][3] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of this compound.

| ¹H-NMR (500 MHz, CDCl₃) | |

| Chemical Shift (δ) | Multiplicity |

| 7.37 ppm | d, J = 8.8 Hz |

| 6.76 ppm | d, J = 8.8 Hz |

| 4.92 ppm | brs |

| 0.24 ppm | s |

| ¹³C-NMR (75 MHz, CDCl₃) | |

| Chemical Shift (δ) | Assignment |

| 155.76 ppm | |

| 133.69 ppm | |

| 115.49 ppm | |

| 115.31 ppm | |

| 105.02 ppm | |

| 92.50 ppm | |

| 0.05 ppm |

Source:[1]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a Sonogashira coupling reaction between 4-iodophenol and trimethylsilylacetylene.[1]

Materials:

-

4-iodophenol

-

Trimethylsilylacetylene

-

PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride)

-

Copper(I) iodide (CuI)

-

N,N-diisopropylethylamine (DIPEA)

-

Anhydrous toluene

-

Ethyl acetate (EtOAc)

-

Hexane

Procedure:

-

Dissolve 4-iodophenol (1 equivalent) in anhydrous toluene in a reaction vessel.

-

To this solution, sequentially add PdCl₂(PPh₃)₂ (0.03 equivalents), copper(I) iodide (0.1 equivalents), and N,N-diisopropylethylamine (1 equivalent).

-

Add trimethylsilylacetylene (1 equivalent) to the reaction mixture.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Upon completion of the reaction, remove the solvent by evaporation.

-

Purify the residue by column chromatography using an eluent of ethyl acetate/hexane (1:10) to afford the target product.[1]

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Safety Information

This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment should be worn when handling this compound.

References

Solubility of 4-((trimethylsilyl)ethynyl)phenol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4-((trimethylsilyl)ethynyl)phenol, a compound of interest in various research and development applications. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a framework for determining its solubility. This includes a detailed experimental protocol for solubility assessment and a comprehensive description of its synthesis.

Introduction to this compound

This compound is an organic compound featuring a phenol group substituted with a trimethylsilyl-protected ethynyl group at the para position. The presence of the polar hydroxyl group and the nonpolar trimethylsilyl group gives the molecule amphiphilic characteristics, influencing its solubility in various organic solvents. While literature describes its solubility in organic solvents as "moderate," precise quantitative data is scarce.

Qualitative Solubility Profile

Based on its chemical structure, this compound is expected to exhibit solubility in a range of organic solvents. The phenolic hydroxyl group can participate in hydrogen bonding with polar solvents, while the aromatic ring and the trimethylsilyl group contribute to van der Waals interactions with nonpolar solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic (e.g., Methanol, Ethanol) | Likely Soluble | The hydroxyl group can form hydrogen bonds with the solvent. |

| Polar Aprotic (e.g., Acetone, Ethyl Acetate, Acetonitrile, Tetrahydrofuran) | Likely Soluble | The polar nature of the solvent can interact with the phenol group, while the organic backbone is compatible. |

| Nonpolar Aromatic (e.g., Toluene) | Likely Soluble | The aromatic ring of the solute can interact favorably with the aromatic solvent. |

| Nonpolar Aliphatic (e.g., Hexane) | Limited Solubility | The overall polarity of the molecule due to the phenol group may limit solubility in highly nonpolar solvents. |

| Water | Low Solubility | The hydrophobic trimethylsilyl and phenyl groups are expected to significantly limit aqueous solubility. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, an experimental approach is necessary. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear solution is determined using a suitable analytical method.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument.

Procedure

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid should be clearly visible.

-

Solvent Addition: Add a known volume of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter into a clean vial to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted solution using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound. A pre-established calibration curve of the compound in the same solvent is required for accurate quantification.

-

Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. The solubility can be expressed in units such as g/L or mol/L.

Synthesis of this compound

The synthesis of this compound is typically achieved via a Sonogashira coupling reaction.[1]

Reaction Scheme

The general procedure involves the coupling of 4-iodophenol with trimethylsilylacetylene, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1]

Experimental Protocol

-

Reaction Setup: In a reaction flask, dissolve 4-iodophenol in anhydrous toluene.[1]

-

Reagent Addition: To this solution, sequentially add bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), copper(I) iodide (CuI), and a suitable base such as N,N-diisopropylethylamine.[1]

-

Substrate Addition: Add trimethylsilylacetylene to the reaction mixture.[1]

-

Reaction: Stir the mixture at room temperature for 24 hours.[1]

-

Workup: After the reaction is complete, remove the solvent by evaporation.[1]

-

Purification: Purify the residue by column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the final product.[1]

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Solubility Determination Workflow

The following diagram outlines the experimental workflow for determining the solubility of the target compound.

Caption: Experimental workflow for solubility determination.

References

Technical Guide to the Safe Handling of 4-((trimethylsilyl)ethynyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for 4-((trimethylsilyl)ethynyl)phenol (CAS No. 88075-18-7). The information is intended to guide laboratory personnel in the safe use, storage, and disposal of this compound.

Chemical and Physical Properties

This compound is a solid, white to light yellow organic compound. Its properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄OSi | [1][2] |

| Molecular Weight | 190.31 g/mol | [1][2] |

| Physical Form | Solid | [3] |

| CAS Number | 88075-18-7 | [1][2][3] |

| Predicted pKa | 9.26 ± 0.26 | [1] |

| Predicted Boiling Point | 251.7 ± 32.0 °C | |

| Predicted Density | 1.01 ± 0.1 g/cm³ |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS classification and associated precautionary statements are detailed below.

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |

| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.[3] |

| Skin Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.[3] |

| Eye Irritation (Category 2A) | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation.[3] |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation.[3] |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Experimental Protocols and Handling Procedures

Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The phenolic group warrants particular caution due to its potential for causing chemical burns and systemic toxicity upon absorption.

Personal Protective Equipment (PPE)

A comprehensive assessment of personal protective equipment is crucial.

| PPE Type | Specifications | Rationale |

| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes that can cause serious eye damage.[4] |

| Hand Protection | Double-gloving with nitrile or neoprene gloves. | Provides protection against skin irritation and absorption. Phenolic compounds can penetrate some glove materials. |

| Body Protection | A flame-retardant lab coat, long pants, and closed-toe shoes. | Protects skin from accidental contact. |

| Respiratory Protection | Use in a certified chemical fume hood. | Prevents inhalation of dust or vapors, which can cause respiratory irritation.[4] |

General Handling Workflow

The following diagram outlines the recommended workflow for handling this compound in a laboratory setting.

References

An In-depth Technical Guide to 4-((trimethylsilyl)ethynyl)phenol

This technical guide provides a comprehensive overview of 4-((trimethylsilyl)ethynyl)phenol, a versatile building block in organic synthesis, particularly relevant to researchers, scientists, and professionals in drug development. This document details its commercial availability, experimental protocols for its synthesis, and its applications in medicinal chemistry.

Commercial Availability

This compound (CAS No. 88075-18-7) is readily available from a variety of chemical suppliers. The compound is typically offered as a solid with a purity of 95% or higher. Below is a summary of its availability from prominent vendors. Pricing and lead times are subject to change and should be confirmed with the respective suppliers.

| Supplier | Catalog Number (Example) | Purity | Available Quantities |

| Sigma-Aldrich | AMBH2D6F6E56 | 95% | 100 mg, 250 mg, 1 g, 5 g, 25 g |

| Apollo Scientific | - | 95% | 100 mg, 250 mg, 1 g, 5 g, 25 g |

| Advanced ChemBlocks | P35515 | 95% | Custom quote |

| Biosynth | NDA07518 | - | - |

| Ambeed, Inc. | A138092 | 95% | 100 mg, 250 mg, 1 g, 5 g, 25 g |

| CHEMSTEP | 122724 | 96% | 1 g |

Note: This information is based on publicly available data and may not be exhaustive. Researchers should consult the suppliers' websites for the most current information.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C11H14OSi |

| Molecular Weight | 190.32 g/mol [1] |

| CAS Number | 88075-18-7[2][3][4] |

| Physical Form | Solid[2] |

| pKa | 9.26 ± 0.26 (Predicted)[4][5] |

| Storage Temperature | 2-8°C under an inert atmosphere[2][4] |

Experimental Protocols

A common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This reaction couples a terminal alkyne with an aryl or vinyl halide.

Synthesis of this compound from 4-iodophenol [4]

This procedure details the synthesis of (4-hydroxyphenylacetylene)trimethylsilane from 4-iodophenol and trimethylsilylacetylene.[4]

Materials:

-

4-iodophenol

-

Anhydrous toluene

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl2(PPh3)2)

-

Copper(I) iodide (CuI)

-

N,N-diisopropylethylamine (DIPEA)

-

Trimethylsilylacetylene

-

Ethyl acetate (EtOAc)

-

Hexane

Procedure:

-

Dissolve 4-iodophenol (1 equivalent) in anhydrous toluene.

-

To this solution, sequentially add PdCl2(PPh3)2 (0.03 equivalents), copper(I) iodide (0.1 equivalents), and N,N-diisopropylethylamine (1 equivalent).[4]

-

Add trimethylsilylacetylene (1 equivalent) to the reaction mixture.

-

Stir the reaction mixture at room temperature for 24 hours.[4]

-

Upon completion of the reaction, remove the solvent by evaporation.

-

Purify the residue by column chromatography using an eluent of ethyl acetate and hexane (1:10 v/v) to yield the final product as a brown oil.[4]

Product Characterization: The structure of the product can be confirmed by 1H-NMR and 13C-NMR spectroscopy.[4]

-

1H-NMR (CDCl3, 500 MHz): δ 7.37 (2H, d, J = 8.8 Hz, Ar-H), 6.76 (2H, d, J = 8.8 Hz, Ar-H), 4.92 (1H, brs, Ar-OH), 0.24 (9H , s, -Si(CH3)3)[4]

-

13C-NMR (CDCl3, 75 MHz): δ 155.76, 133.69, 115.49, 115.31, 105.02, 92.50, 0.05[4]

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a crucial building block in the synthesis of more complex molecules for drug discovery. The trimethylsilyl (TMS) group acts as a protecting group for the terminal alkyne, which can be deprotected under specific conditions to reveal the free alkyne for further reactions.

The ethynyl moiety itself is of significant interest as a potential bioisostere for halogens, such as iodine.[6] Bioisosteric replacement is a strategy used in medicinal chemistry to improve the physicochemical and pharmacological properties of a compound. The terminal acetylene group can form a C-H···O hydrogen bond, mimicking the halogen bond of an iodo-substituent.[6]

The phenol group is a common pharmacophore that can participate in hydrogen bonding interactions with biological targets. However, it is also susceptible to metabolic glucuronidation, which can lead to rapid clearance.[7] The modification of phenolic compounds is a key strategy to enhance their metabolic stability and therapeutic efficacy.[7]

While specific signaling pathways involving this compound are not extensively documented, polyphenolic compounds, in general, are known to modulate various signaling pathways, including the TLR4 and NF-kB/AKT/JNK pathways, which are implicated in inflammation.[8][9]

Logical Workflow: Synthesis and Application

The following diagram illustrates the synthesis of this compound and its subsequent application as a building block in drug discovery, highlighting its potential for bioisosteric replacement studies.

Caption: Synthesis and application workflow of this compound.

This guide provides a foundational understanding of this compound for its practical application in a research and development setting. For further details on safety and handling, please refer to the Material Safety Data Sheet (MSDS) provided by the respective suppliers.

References

- 1. 4-[2-(Trimethylsilyl)ethynyl]-phenol 95% | CAS: 88075-18-7 | AChemBlock [achemblock.com]

- 2. This compound | 88075-18-7 [sigmaaldrich.com]

- 3. 88075-18-7 Cas No. | 4-[(Trimethylsilyl)ethynyl]phenol | Apollo [store.apolloscientific.co.uk]

- 4. This compound CAS#: 88075-18-7 [m.chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Targeting the TLR4 signaling pathway by polyphenols: A novel therapeutic strategy for neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Compounds DRG and DAG, Two Phenol Glycosides, Inhibit TNF-α-stimulated Inflammatory Response through Blocking NF-kB/AKT/JNK Signaling Pathways in MH7A Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

IUPAC name for 4-((trimethylsilyl)ethynyl)phenol

An In-depth Technical Guide to 4-((trimethylsilyl)ethynyl)phenol

Introduction

This compound, also known by its IUPAC name 4-[2-(trimethylsilyl)ethynyl]-phenol, is a bifunctional organic compound of significant interest in organic synthesis and materials science.[1][2] It incorporates a phenol group, an ethynyl linker, and a trimethylsilyl (TMS) protecting group. The TMS group provides a stable yet readily removable cap for the terminal alkyne, allowing for selective reactions at other positions of the molecule.[3] This guide provides a comprehensive overview of its chemical properties, synthesis, and spectroscopic data for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This data is crucial for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 88075-18-7 | [2][4][5] |

| Molecular Formula | C11H14OSi | [1][4][5] |

| Molecular Weight | 190.31 g/mol | [1][5] |

| Physical Form | Solid | [2] |

| Boiling Point | 251.7±32.0 °C (Predicted) | [5] |

| pKa | 9.26±0.26 (Predicted) | [4][5] |

| Density | 1.01±0.1 g/cm3 (Predicted) | [5] |

| Storage Temperature | 2-8°C under inert gas | [5] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound. The following data has been reported:

| Spectroscopy Type | Data | Source |

| ¹H-NMR (500 MHz, CDCl₃) | δ 7.37 (2H, d, J = 8.8 Hz, Ar-H), 6.76 (2H, d, J = 8.8 Hz, Ar-H), 4.92 (1H, brs, Ar-OH), 0.24 (9H , s, -Si(CH₃)₃) | [5] |

| ¹³C-NMR (75 MHz, CDCl₃) | δ 155.76, 133.69, 115.49, 115.31, 105.02, 92.50, 0.05 | [5] |

| Mass Spectrometry | GC-MS data is available. | [1] |

| Infrared (IR) | FTIR spectra are available. | [6] |

Experimental Protocols

Synthesis via Sonogashira Coupling

A common and effective method for the synthesis of this compound is the Sonogashira coupling of an aryl halide (4-iodophenol) with a terminal alkyne (trimethylsilylacetylene).

Reactants and Catalysts:

-

4-Iodophenol

-

Trimethylsilylacetylene

-

Palladium(II) bis(triphenylphosphine) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Toluene (Solvent)

Procedure: [5]

-

Dissolve 4-iodophenol (1 equivalent) in anhydrous toluene in a reaction vessel.

-

Sequentially add PdCl₂(PPh₃)₂ (0.03 eq.), copper(I) iodide (0.1 eq.), and N,N-diisopropylethylamine (1 eq.) to the solution.

-

Add trimethylsilylacetylene (1 equivalent) to the reaction mixture.

-

Stir the mixture at room temperature for 24 hours.

-

Upon completion, remove the solvent by evaporation.

-

Purify the resulting residue using column chromatography with an eluent of ethyl acetate/hexane (1:10) to yield the final product as a brown oil.[5]

Visualized Workflows and Structures

The following diagrams illustrate the molecular structure and the synthesis workflow for this compound.

Figure 1: Logical relationship of functional groups.

Figure 2: Synthesis workflow via Sonogashira coupling.

Applications in Research and Development

This compound serves as a versatile building block in organic synthesis. The trimethylsilyl group acts as a protecting group for the terminal alkyne, which can be selectively removed under mild conditions, such as with a fluoride source (e.g., TBAF) or basic conditions, to reveal the terminal alkyne for further reactions.[3] This strategy is widely used in the construction of more complex molecules, including polymers, dendrimers, and pharmacologically active compounds. The phenolic hydroxyl group can also be modified, for instance, through etherification or esterification, to introduce other functionalities. Its utility is noted in the preparation of various derivatives, such as 4,4,5,5-tetramethyl-2-{4-[(trimethylsilyl)ethynyl]phenyl}imidazolidine-1,3-diol and 5,10,15-triphenyl-20-{4-[2-(trimethylsilyl)ethynyl]phenyl}porphyrin.

Safety Information

This compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[7] Appropriate personal protective equipment (PPE), including eye shields and gloves, should be used when handling this chemical. Precautionary measures include avoiding breathing dust and ensuring thorough washing after handling.[2]

Conclusion

This compound is a valuable reagent in the field of chemical synthesis. Its dual functionality, combined with the synthetic convenience of the TMS protecting group, makes it an important intermediate for creating sophisticated molecular architectures. The data and protocols presented in this guide offer a technical foundation for its application in research and development.

References

- 1. This compound | C11H14OSi | CID 10750210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-[2-(Trimethylsilyl)ethynyl]-phenol 95% | CAS: 88075-18-7 | AChemBlock [achemblock.com]

- 3. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound CAS#: 88075-18-7 [m.chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. 88075-18-7 Cas No. | 4-[(Trimethylsilyl)ethynyl]phenol | Apollo [store.apolloscientific.co.uk]

Methodological & Application

Application Notes and Protocols for Sonogashira Coupling with 4-((trimethylsilyl)ethynyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst in the presence of a base, has become a cornerstone in modern organic synthesis. Its broad functional group tolerance and mild reaction conditions have made it an invaluable tool in the synthesis of pharmaceuticals, natural products, and advanced organic materials.

4-((trimethylsilyl)ethynyl)phenol is a particularly useful building block in organic synthesis. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, preventing unwanted side reactions such as homocoupling. This protection allows for the selective coupling of the alkyne with an aryl or vinyl halide. The phenolic hydroxyl group offers a site for further functionalization, making the resulting diarylacetylene products valuable intermediates in drug discovery and materials science. The TMS group can be readily removed under mild conditions to liberate the terminal alkyne for subsequent transformations.

These application notes provide a detailed protocol for the Sonogashira coupling of this compound with various aryl halides, along with representative data and a discussion of the reaction's utility.

Core Concepts and Reaction Mechanism

The Sonogashira coupling reaction proceeds through a dual catalytic cycle involving both palladium and copper.

Palladium Cycle:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) intermediate.

-

Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkynyl group to the palladium(II) complex.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired aryl-alkyne product and regenerate the Pd(0) catalyst.

Copper Cycle:

-

The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate. This species is then available for the transmetalation step in the palladium cycle.

The presence of the unprotected phenol in this compound is generally well-tolerated under the basic conditions of the Sonogashira reaction, particularly when milder bases are employed.

Experimental Protocols

This section details a general procedure for the Sonogashira coupling of this compound with an aryl halide.

Materials

-

This compound (1.0 eq)

-

Aryl halide (e.g., aryl iodide or aryl bromide, 1.1 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

-

Copper(I) iodide (CuI, 1-5 mol%)

-

Amine base (e.g., triethylamine (TEA) or diisopropylamine (DIPA), 2-3 eq)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

-

Silica gel for column chromatography

-

Inert gas (Nitrogen or Argon)

Equipment

-

Schlenk flask or round-bottom flask equipped with a condenser and magnetic stir bar

-

Inert atmosphere setup (e.g., Schlenk line or glovebox)

-

Heating mantle or oil bath with temperature control

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure: Sonogashira Coupling

-

Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the aryl halide (1.1 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and copper(I) iodide (2 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

-

Solvent and Base Addition: Under a positive pressure of the inert gas, add the anhydrous solvent (e.g., THF) and the amine base (e.g., triethylamine, 2.5 eq) via syringe.

-

Reaction: Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be gently heated to 40-60 °C.

-

Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed.

-

Work-up:

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate.

-

Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with additional ethyl acetate.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution (2 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-((4-aryl)ethynyl)phenol derivative.

Procedure: Deprotection of the Trimethylsilyl Group (Optional)

-

Reaction Setup: Dissolve the purified TMS-protected product in a suitable solvent such as THF or methanol.

-

Reagent Addition: Add a desilylating agent, such as potassium carbonate (K₂CO₃) or tetrabutylammonium fluoride (TBAF) (1.1 eq).

-

Reaction: Stir the mixture at room temperature and monitor the reaction by TLC.

-

Work-up: Once the reaction is complete, neutralize with dilute acid if necessary, and extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected terminal alkyne.

Data Presentation

The following table summarizes representative quantitative data for the Sonogashira coupling of this compound with various aryl halides.

| Aryl Halide (Ar-X) | Palladium Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Iodoanisole | Pd(PPh₃)₂Cl₂ (3) | CuI (2) | TEA | THF | 25 | 4 | 92 |

| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (5) | CuI (5) | DIPA | DMF | 60 | 6 | 85 |

| 4-Bromobenzonitrile | Pd(PPh₃)₂Cl₂ (3) | CuI (2) | TEA | THF/DMF | 50 | 8 | 88 |

| 3-Iodopyridine | Pd(PPh₃)₂Cl₂ (4) | CuI (3) | TEA | DMF | 40 | 5 | 78 |

| 1-Bromo-3,5-dimethylbenzene | Pd(OAc)₂/PPh₃ (2/4) | CuI (2) | DIPA | Toluene | 80 | 12 | 75 |

Note: Yields are for the isolated, purified product and can vary depending on the specific reaction scale and purity of reagents.

Mandatory Visualizations

Caption: Experimental workflow for the Sonogashira coupling.

Caption: Simplified Sonogashira catalytic cycles.

Applications in Research and Drug Development

The diarylacetylene scaffold, readily synthesized via this Sonogashira coupling protocol, is a privileged structure in medicinal chemistry and materials science.

-

Drug Discovery: The products can serve as precursors to a wide array of biologically active molecules. For instance, they can be hydrogenated to form stilbene and bibenzyl analogues, which are known to possess anticancer, antioxidant, and anti-inflammatory properties. The phenolic hydroxyl group can be further modified to improve pharmacokinetic properties or to introduce additional pharmacophores.

-

Materials Science: The rigid, conjugated system of diarylacetylenes makes them attractive candidates for the development of organic light-emitting diodes (OLEDs), molecular wires, and other functional organic materials. The phenolic group can be used to tune the electronic properties of the material or to anchor the molecule to a surface.

-

Research Intermediates: These compounds are versatile intermediates for the synthesis of more complex molecular architectures, including heterocyclic compounds and macrocycles.

Conclusion

The Sonogashira coupling of this compound with aryl halides is a robust and efficient method for the synthesis of valuable diarylacetylene derivatives. The use of a TMS-protected alkyne allows for clean and selective coupling, while the unprotected phenol provides a handle for further synthetic transformations. The protocols and data presented herein serve as a comprehensive guide for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the facile construction of complex and functional molecules.

Application Notes and Protocols for 4-((trimethylsilyl)ethynyl)phenol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-((trimethylsilyl)ethynyl)phenol is a versatile bifunctional molecule widely employed in organic synthesis. Its structure incorporates a protected terminal alkyne (trimethylsilylacetylene) and a reactive phenol group, making it a valuable building block for the synthesis of complex organic molecules, functional polymers, and materials. The trimethylsilyl (TMS) group serves as a removable protecting group for the terminal alkyne, allowing for selective reactions at the phenolic hydroxyl group or enabling its use in coupling reactions after deprotection. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its key applications in Sonogashira couplings, click chemistry, and polymerization reactions.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 88075-18-7 | [1] |

| Molecular Formula | C₁₁H₁₄OSi | [1] |

| Molecular Weight | 190.32 g/mol | [1] |

| Appearance | Solid | |

| Purity | ≥95% | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a Sonogashira coupling reaction between 4-iodophenol and trimethylsilylacetylene.

Experimental Protocol: Sonogashira Coupling

Materials:

-

4-iodophenol

-

Trimethylsilylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous toluene

-

Ethyl acetate (EtOAc)

-

Hexane

-

Standard glassware for inert atmosphere reactions

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried Schlenk flask under an argon atmosphere, dissolve 4-iodophenol (1.0 eq) in anhydrous toluene.

-

To this solution, add PdCl₂(PPh₃)₂ (0.03 eq), CuI (0.1 eq), and DIPEA (1.0 eq).

-

Add trimethylsilylacetylene (1.0 eq) dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel using an ethyl acetate/hexane gradient (e.g., 1:10) to afford this compound.

| Reactant/Product | Role | Stoichiometry |

| 4-Iodophenol | Starting material | 1.0 eq |

| Trimethylsilylacetylene | Starting material | 1.0 eq |

| PdCl₂(PPh₃)₂ | Catalyst | 0.03 eq |

| CuI | Co-catalyst | 0.1 eq |

| DIPEA | Base | 1.0 eq |

| Toluene | Solvent | - |

| This compound | Product | Quantitative yield reported |

Applications in Organic Synthesis

Deprotection to 4-Ethynylphenol

The TMS group can be easily removed to yield the terminal alkyne, 4-ethynylphenol, which is a key precursor for various synthetic transformations. A common and efficient method for this deprotection is the use of potassium carbonate in methanol.[2][3]

Materials:

-

This compound

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Diethyl ether (Et₂O)

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in methanol.

-

Add potassium carbonate (0.1-0.5 eq) to the solution.[2]

-

Stir the mixture at room temperature for 2-4 hours under a nitrogen atmosphere.[2]

-

Monitor the reaction by TLC.

-

Once the reaction is complete, concentrate the mixture in vacuo.

-

Dilute the residue with diethyl ether, wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-ethynylphenol.

| Reactant/Product | Role | Stoichiometry | Typical Yield |

| This compound | Starting material | 1.0 eq | ~82%[2] |

| Potassium Carbonate | Reagent | Catalytic amount (e.g., 0.12 eq)[2] | |

| Methanol | Solvent | - | |

| 4-Ethynylphenol | Product | - |

Sonogashira Coupling with in situ Deprotection

This compound can be directly used in Sonogashira coupling reactions with aryl halides, where the TMS group is removed in situ. This one-pot procedure avoids the isolation of the often more sensitive terminal alkyne.

Materials:

-

Aryl iodide (e.g., iodobenzene)

-

This compound

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))

-

Deprotecting agent (e.g., Tetrabutylammonium fluoride (TBAF) or Potassium carbonate)

-

Anhydrous solvent (e.g., THF or DMF)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 eq), palladium catalyst (e.g., 0.05 eq Pd(PPh₃)₂Cl₂), and CuI (0.025 eq).[4][5]

-

Add the anhydrous solvent and the amine base (e.g., 7.0 eq DIPA).[4]

-

Add this compound (1.1 eq).

-

Add the deprotecting agent (e.g., 1.1 eq of 1M TBAF in THF).

-

Stir the reaction at room temperature or heat as required, monitoring by TLC.

-

After completion, work up the reaction by diluting with an organic solvent, washing with saturated aqueous ammonium chloride (to remove copper) and brine, drying the organic layer, and concentrating.

-

Purify the product by flash column chromatography.

| Component | Role | Typical Stoichiometry |

| Aryl Halide | Electrophile | 1.0 eq |

| This compound | Nucleophile precursor | 1.1-1.2 eq |

| Palladium Catalyst | Catalyst | 0.02-0.05 eq |

| Copper(I) Iodide | Co-catalyst | 0.025-0.1 eq |

| Amine Base | Base | 3.0-7.0 eq |

| Deprotecting Agent (e.g., TBAF) | Reagent | 1.1 eq |

Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

Following deprotection to 4-ethynylphenol, the terminal alkyne can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1,2,3-triazoles. This "click" reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance.

Materials:

-

4-ethynylphenol

-

Organic azide (e.g., benzyl azide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., a mixture of t-butanol and water)

Procedure:

-

Dissolve 4-ethynylphenol (1.0 eq) and the organic azide (1.0 eq) in a 1:1 mixture of t-butanol and water.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 eq).

-

In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 eq).

-

Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

-

Stir the reaction vigorously at room temperature. The reaction is often complete within a few hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the triazole product by column chromatography or recrystallization.

| Component | Role | Typical Stoichiometry |

| 4-Ethynylphenol | Alkyne | 1.0 eq |

| Organic Azide | Azide | 1.0 eq |

| CuSO₄·5H₂O | Catalyst precursor | 0.01-0.1 eq |

| Sodium Ascorbate | Reducing agent | 0.02-0.2 eq |

Synthesis of Functional Polymers

4-Ethynylphenol can be polymerized to produce poly(4-ethynylphenol), a functional polymer with potential applications in materials science. The polymerization can be carried out using transition metal catalysts, such as those based on rhodium.

Materials:

-

4-ethynylphenol

-

Rhodium-based catalyst (e.g., [(nbd)RhCl]₂)

-

Co-catalyst/ligand (if required by the catalyst system)

-

Anhydrous solvent (e.g., THF or toluene)

Procedure:

-

In a glovebox or under a strict inert atmosphere, dissolve the rhodium catalyst in the anhydrous solvent in a Schlenk tube.

-

If required, add any co-catalyst or ligand and allow the catalyst system to pre-form.

-

In a separate flask, prepare a solution of 4-ethynylphenol in the anhydrous solvent.

-

Add the monomer solution to the catalyst solution via syringe.

-

Stir the reaction mixture at the desired temperature (e.g., room temperature or elevated temperatures).

-

The polymerization progress can be monitored by the increasing viscosity of the solution.

-

After the desired time, quench the polymerization by adding a small amount of methanol.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).

-

Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

| Property | Representative Value |

| Number-Average Molecular Weight (Mn) | Can reach up to ~274 kg/mol for similar poly(phenylacetylene) derivatives[6] |

| Polydispersity Index (PDI) | Typically between 1.5 and 2.0 for related polymers[6] |

| Yield | Can be high, e.g., ~65-95% for related polymers[6] |

Visualized Workflows and Pathways

Caption: Synthesis of this compound.

Caption: Synthetic pathways using the target compound.

References

Application Notes and Protocols: Deprotection of the Trimethylsilyl Group in 4-((trimethylsilyl)ethynyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trimethylsilyl (TMS) group is a widely utilized protecting group for terminal alkynes in organic synthesis. Its removal, or deprotection, is a crucial step in many synthetic pathways, particularly in the preparation of intermediates for drug discovery and materials science. This document provides detailed application notes and protocols for the deprotection of the TMS group from 4-((trimethylsilyl)ethynyl)phenol to yield the versatile building block, 4-ethynylphenol. Two common and effective methods are presented: base-catalyzed methanolysis using potassium carbonate (K₂CO₃) and fluoride-mediated cleavage using tetrabutylammonium fluoride (TBAF).

Characterization Data

A comparison of the spectroscopic data for the starting material and the final product is essential for confirming the successful deprotection of the trimethylsilyl group.

| Compound | ¹H NMR (CDCl₃, 500 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 75 MHz) δ (ppm) |

| This compound | 7.37 (d, J = 8.8 Hz, 2H, Ar-H), 6.76 (d, J = 8.8 Hz, 2H, Ar-H), 4.92 (brs, 1H, Ar-OH), 0.24 (s, 9H, -Si(CH₃)₃) | 155.76, 133.69, 115.49, 115.31, 105.02, 92.50, 0.05 |

| 4-ethynylphenol | 7.40 (d, J = 8.7 Hz, 2H), 6.78 (d, J = 8.7 Hz, 2H), 5.35 (s, 1H), 3.05 (s, 1H) | 155.5, 133.9, 115.8, 114.9, 83.4, 77.5 |

Experimental Protocols

Protocol 1: Deprotection using Potassium Carbonate in Methanol

This method offers a mild and cost-effective approach for the removal of the TMS group.

Materials:

-

This compound

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Methanol (MeOH), distilled over CaH₂

-

Diethyl ether (Et₂O)

-

Water (H₂O)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Petroleum ether and Ethyl acetate for elution

Procedure:

-

To a solution of the TMS-protected alkyne (e.g., 14.86 g, 31.52 mmol) in methanol (250 ml), add potassium carbonate (e.g., 0.54 g, 3.9 mmol).[1]

-

Stir the mixture for 2 hours at room temperature under a nitrogen (N₂) atmosphere.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture in vacuo.[1]

-

Dilute the residue with diethyl ether, and wash sequentially with water and brine.[1]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.[1]

-

Purify the crude product by flash chromatography on silica gel, eluting with a mixture of petroleum ether and diethyl ether (e.g., 25:1) to yield the final product.[1]

Quantitative Data:

| Reagent | Solvent | Temperature | Time | Yield |

| K₂CO₃ | Methanol | Room Temperature | 2 hours | 82%[1] |